molecular formula C11H12O4 B3011575 (S)-2-Acetoxy-3-phenylpropanoic acid CAS No. 33173-31-8

(S)-2-Acetoxy-3-phenylpropanoic acid

Cat. No. B3011575
CAS RN: 33173-31-8
M. Wt: 208.213
InChI Key: VLUWDAHVYCOUSR-JTQLQIEISA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Mechanism of Action

Target of Action

(S)-2-Acetoxy-3-phenylpropanoic acid, commonly known as Aspirin, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

Aspirin acts as an acetylating agent , where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This irreversible inhibition of COX enzymes leads to a decrease in the production of prostaglandins and thromboxanes, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by Aspirin is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Aspirin prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules play key roles in inflammation, pain, fever, and platelet aggregation .

Pharmacokinetics

Aspirin is rapidly absorbed and undergoes first-pass metabolism in the liver . It is highly protein-bound and its metabolism changes to zero-order kinetics in overdose as the metabolic pathway becomes saturated . The drug is excreted through the kidneys, and its excretion can be increased by urinary alkalization .

Result of Action

The molecular and cellular effects of Aspirin’s action include reduced inflammation, alleviation of pain, and decreased fever . Additionally, by inhibiting platelet aggregation, Aspirin plays a significant role in the prevention of blood clots, stroke, and myocardial infarction .

Action Environment

Environmental factors such as pH can influence the action of Aspirin. For instance, in conditions of acidaemia, Aspirin can move into the extravascular spaces, including the central nervous system . Furthermore, the presence of other drugs can also affect the efficacy and stability of Aspirin .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves predicting or discussing potential future applications or research directions for the compound .

properties

IUPAC Name

(2S)-2-acetyloxy-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUWDAHVYCOUSR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Acetoxy-3-phenylpropanoic acid

Synthesis routes and methods

Procedure details

4.83 g (61.53 mmol) of acetyl chloride are added to 8.88 g (53.49 mmol) of (RS)-2-hydroxy-3-phenyl propanoic acid. The mixture is refluxed for 30 minutes. The excess acetyl chloride is evaporated. 11.18 g of (RS)-2-acetyloxy-3-phenyl propanoic acid are obtained.
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
8.88 g
Type
reactant
Reaction Step One

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